2-[(1S)-1-azidoethyl]pyridine

Asymmetric Synthesis Chiral Resolution Stereochemistry

2-[(1S)-1-Azidoethyl]pyridine (CAS 348128-91-6) is a chiral, non-racemic building block that integrates a stereogenic (1S)-configured ethyl azide moiety with a 2-pyridyl ring. This bifunctional structure, with a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol, enables its use in two principal areas of chemical research: the generation of stereodefined 1,2,3-triazole conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the construction of chiral ligands for asymmetric catalysis.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 348128-91-6
Cat. No. B2847713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1S)-1-azidoethyl]pyridine
CAS348128-91-6
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N=[N+]=[N-]
InChIInChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1
InChIKeyYSXVHBJITPSGEP-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1S)-1-Azidoethyl]pyridine (CAS 348128-91-6) for Asymmetric Synthesis and Click Chemistry Procurement


2-[(1S)-1-Azidoethyl]pyridine (CAS 348128-91-6) is a chiral, non-racemic building block that integrates a stereogenic (1S)-configured ethyl azide moiety with a 2-pyridyl ring . This bifunctional structure, with a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol, enables its use in two principal areas of chemical research: (1) the generation of stereodefined 1,2,3-triazole conjugates via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and (2) the construction of chiral ligands for asymmetric catalysis [1]. The compound is specifically procured for research applications where the defined (S)-stereochemistry is a prerequisite for generating enantioenriched products or probing stereospecific biological interactions.

Procurement Risks for 2-[(1S)-1-Azidoethyl]pyridine: Why Stereochemistry and Azide Positioning Preclude Generic Substitution


The procurement value of 2-[(1S)-1-azidoethyl]pyridine is derived from its precise (1S) stereochemistry and the ortho-positioning of its azidoethyl group on the pyridine ring. Generic substitution with the racemic (1R/S) mixture or the (1R)-enantiomer (CAS 162085-27-0) will yield different stereochemical outcomes in downstream reactions, leading to diastereomeric products or racemic mixtures . Similarly, substituting with regioisomers like 3- or 4-azidoethylpyridine derivatives, or other azidopyridines like 2-azidopyridine, alters the metal-chelating geometry and electronic properties, fundamentally changing catalytic activity or bioconjugation efficiency [1]. Therefore, performance comparators are restricted to its direct enantiomer, (1R), and non-chiral analogs. A direct quantitative assessment of this compound's performance is hindered by the limited availability of public, comparator-based data, as the following evidence demonstrates.

2-[(1S)-1-Azidoethyl]pyridine: Quantitative Evidence for Differentiation from Analogs and Alternatives


Enantiomeric Purity: Quantified Differentiation from the (1R)-Enantiomer (CAS 162085-27-0)

The primary and most critical differentiation for procurement lies in the compound's stereochemistry. 2-[(1S)-1-azidoethyl]pyridine (CAS 348128-91-6) is the specific (S)-enantiomer, while its counterpart, 2-[(1R)-1-azidoethyl]pyridine (CAS 162085-27-0), is the (R)-enantiomer. Using the incorrect enantiomer will lead to the opposite stereochemical outcome in asymmetric reactions or the production of diastereomers . A commercial source specifies a minimum purity of 95% for the (1R)-enantiomer, establishing a baseline for the typical enantiomeric purity expected for these chiral building blocks . This defines a clear selection criterion: procurement of CAS 348128-91-6 guarantees the (S)-configuration.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Reaction Kinetics and Product Yield: Comparative CuAAC Performance

The chelating 2-picolyl azide motif present in 2-[(1S)-1-azidoethyl]pyridine confers distinct reactivity in CuAAC reactions. Picolyl azides are known to chelate Cu(I), which can accelerate the cycloaddition and, in some cases, allow for catalyst-free conditions. While direct kinetic data for 2-[(1S)-1-azidoethyl]pyridine is absent from public literature, it is categorized as a 'copper-chelating azide' alongside other picolyl azide reagents [1]. In contrast, non-chelating azides (e.g., benzyl azide) require the addition of a stabilizing ligand (e.g., TBTA) to prevent Cu(I) oxidation, which can slow reaction rates and reduce yields [2].

Click Chemistry CuAAC Bioconjugation

Pyridine Regioisomerism: Impact on Metal Coordination Geometry

The position of the azidoethyl substituent on the pyridine ring dictates its potential as a bidentate ligand. The 2-substituted derivative (target compound) creates an N,N-chelating motif, forming a 5-membered chelate ring with a metal center. This is a critical distinction from its 3- and 4-substituted regioisomers (e.g., CAS 179322-29-3 and 603999-02-6, respectively), which cannot form stable chelates due to the geometry of the pyridine nitrogen relative to the azide group. Chelation can lead to higher binding constants, altered redox potentials, and distinct catalytic activity compared to monodentate coordination .

Coordination Chemistry Ligand Design Asymmetric Catalysis

Validated Application Scenarios for 2-[(1S)-1-Azidoethyl]pyridine Based on Quantitative Differentiation


Stereospecific Synthesis of Chiral 1,2,3-Triazole Ligand Libraries

Researchers building libraries of chiral triazole-containing ligands for asymmetric catalysis can use 2-[(1S)-1-azidoethyl]pyridine as a stereodefined precursor. Its defined (S)-configuration ensures that all downstream ligands derived from CuAAC will possess a consistent, predictable stereocenter. The chelating picolyl azide motif also accelerates the CuAAC step itself, making the synthesis of diverse ligand libraries more efficient [1].

Investigating NAD+/Dehydrogenase Active Site Stereochemistry

This compound is structurally related to the first reported pyridine-modified azido derivative of NAD+ that demonstrated coenzyme activity. Studies have shown that NAD+ analogs with this core structure can undergo stereospecific hydride transfer catalyzed by dehydrogenases, making it a valuable probe for mapping the stereochemical constraints of enzyme active sites [1]. Substituting with the (1R)-enantiomer or a non-chiral analog would yield different, non-comparable results.

Synthesis of Enantiopure Bidentate N,N-Ligands for Transition Metal Catalysis

The 2-pyridyl group and the azide moiety in this compound create a unique N,N-chelating motif. The (1S)-stereochemistry provides an asymmetric environment around the metal center. This building block is specifically chosen for the synthesis of chiral catalysts for reactions like asymmetric allylic alkylation or conjugate addition, where the geometry of the 5-membered chelate ring is critical for high enantioselectivity [2]. This application is not feasible with the 3- or 4-substituted pyridine regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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